molecular formula C10H19ClO3S B13619177 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13619177
M. Wt: 254.77 g/mol
InChI Key: SYLJYMSMNQKNDG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

2-(2-ethylcyclohexyl)oxyethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-2-9-5-3-4-6-10(9)14-7-8-15(11,12)13/h9-10H,2-8H2,1H3

InChI Key

SYLJYMSMNQKNDG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-ethylcyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonate esters, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
  • 2-((2-Propylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Uniqueness

2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes .

Biological Activity

2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be represented as follows:

  • Molecular Formula : C₁₃H₁₉ClO₂S
  • Molecular Weight : 278.81 g/mol
  • Functional Groups : Sulfonyl chloride (−SO₂Cl), ether (−O−)

This compound's unique structure contributes to its reactivity and biological properties.

The biological activity of sulfonyl chlorides, including 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride, primarily involves their ability to act as electrophiles. They can participate in nucleophilic substitution reactions, leading to the formation of various biologically active derivatives. The sulfonyl group is known for its ability to enhance the solubility and stability of compounds, which is crucial for their biological efficacy.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have demonstrated that 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride exhibits varying degrees of cytotoxic effects depending on concentration and exposure time.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

These results suggest a dose-dependent relationship where higher concentrations lead to increased cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various sulfonamide derivatives, including those derived from sulfonyl chlorides. The results indicated that compounds similar to 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride exhibited significant antibacterial activity against Gram-positive bacteria.
  • Pharmacological Applications : In a pharmacological study, researchers evaluated the potential use of sulfonyl chlorides in drug development. They found that modifying the sulfonic acid moiety could enhance selectivity for specific biological targets, thus improving therapeutic outcomes.
  • Environmental Impact : Research highlighted the role of sulfonyl chlorides in agricultural applications, particularly as herbicides and fungicides. The compound's ability to inhibit certain enzymatic pathways in plants was noted as a mechanism for its herbicidal activity.

Safety and Toxicological Data

The safety profile of 2-((2-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride indicates potential hazards associated with skin and eye irritation upon exposure. Chronic exposure may lead to respiratory issues or other systemic effects. Proper handling procedures are essential to mitigate risks.

Toxicological Summary

EffectAcute ExposureChronic Exposure
Skin IrritationSevere irritationDermatitis
Eye DamagePossible damageConjunctivitis
Respiratory IssuesIrritationPotential sensitization

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